molecular formula C58H66N10O9 B1678482 Pasireotide CAS No. 396091-73-9

Pasireotide

カタログ番号 B1678482
CAS番号: 396091-73-9
分子量: 1047.2 g/mol
InChIキー: VMZMNAABQBOLAK-DBILLSOUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pasireotide is a synthetic long-acting cyclic hexapeptide with somatostatin-like activity . It is marketed as a diaspartate salt called Signifor, which is used in the treatment of Cushing’s disease . It is used to treat Cushing’s disease in adults who cannot have surgery or have failed surgery . Pasireotide injection is also used for the treatment of acromegaly (a growth hormone disorder) in patients who cannot be treated with surgery .


Synthesis Analysis

The liquid-phase total synthesis of pasireotide, an 18-membered cyclic hexapeptide, was achieved by the 3 + 2 + 1 strategy, and the Pro1-Phe6 peptide bond was selected as the final cyclization position . Two key fragments were simply synthesized using N,O-bis(trimethylsilyl)acetamide N-hydroxysuccinimide ester (BSA NHS) as coupling agents .


Molecular Structure Analysis

Pasireotide is a six-membered homodetic cyclic peptide composed from L-phenylglycyl, D-tryptophyl, L-lysyl, O-benzyl-L-tyrosyl, L-phenylalanyl and modified L-hydroxyproline residues joined in sequence . Its molecular formula is C58H66N10O9 . The high resolution mass spectrometry (HRMS) of pasireotide displayed a protonated molecular ion peak [M + H] + at m/z 1047.5094, corresponding to the molecular formula C58H67N10O9 .


Chemical Reactions Analysis

The synthesis of pasireotide involves a 3 + 2 + 1 strategy, and the Pro1-Phe6 peptide bond was selected as the final cyclization position . Two key fragments were simply synthesized using N,O-bis(trimethylsilyl)acetamide/N-hydroxysuccinimide ester (BSA/NHS) as coupling agents .


Physical And Chemical Properties Analysis

Pasireotide has a molecular weight of 1047.2 g/mol . It is a six-membered homodetic cyclic peptide composed from L-phenylglycyl, D-tryptophyl, L-lysyl, O-benzyl-L-tyrosyl, L-phenylalanyl and modified L-hydroxyproline residues joined in sequence .

科学的研究の応用

Treatment of Acromegaly

Scientific Field: Endocrinology

Summary of Application

Acromegaly is a hormonal disorder that results from an excess of Growth Hormone (GH) in the body. Pasireotide is used as a second-line treatment for patients with acromegaly who are resistant or intolerant to first-line medical therapy . It is also used when surgery is not feasible .

Methods of Application

Pasireotide is administered as a long-acting release (LAR) formulation. In a study, data from 19 patients with active acromegaly who were switched to Pasireotide-LAR were collected and analyzed .

Results or Outcomes: The study found that Insulin-like Growth Factor 1 (IGF1) normalization occurred in 71.4% of responders after one injection . Tumor shrinkage was observed in 6 out of 7 evaluated responders, with no cases of size increase during the long-term follow-up .

Treatment of Cushing’s Disease

Scientific Field: Endocrinology

Summary of Application

Cushing’s disease is a condition caused by an excess of the hormone cortisol in the body. Pasireotide is used for the treatment of patients with Cushing’s disease for whom surgery has failed or is not an option .

Methods of Application: Pasireotide is administered as a subcutaneous injection .

Treatment of Neuroendocrine Tumors

Scientific Field: Oncology

Summary of Application

Neuroendocrine tumors (NETs) are a diverse group of malignancies that arise from neuroendocrine cells throughout the body. Pasireotide, due to its broader binding profile, has been suggested to have potential therapeutic applications in the treatment of NETs .

Methods of Application: The specific methods of application for Pasireotide in the treatment of NETs can vary depending on the specifics of the case, including the type and location of the tumor, as well as the patient’s overall health status .

Treatment of Diarrhea in Carcinoid Syndrome

Scientific Field: Gastroenterology

Summary of Application

Carcinoid syndrome is a condition that can occur in people with carcinoid tumors, which are a type of neuroendocrine tumor. One of the symptoms of carcinoid syndrome is severe diarrhea. Pasireotide has been suggested as a potential treatment for this symptom .

Methods of Application: Pasireotide is typically administered as a subcutaneous injection for the treatment of diarrhea in carcinoid syndrome .

Treatment of Thyroid-Stimulating Hormone (TSH) and Prolactin Secretion

Scientific Field: Endocrinology

Methods of Application: The specific methods of application for Pasireotide in the treatment of these conditions can vary depending on the specifics of the case, including the type and severity of the condition, as well as the patient’s overall health status .

Treatment of Gastrointestinal Disorders

Scientific Field: Gastroenterology

Methods of Application: The specific methods of application for Pasireotide in the treatment of these conditions can vary depending on the specifics of the case, including the type and severity of the condition, as well as the patient’s overall health status .

Safety And Hazards

Pasireotide is associated with hyperglycemia-related adverse events . Most patients presented hyperglycemic events, including 63.2% of patients with normal glucose before treatment . Other adverse events were similar to those associated with other somatostatin analogues . Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

将来の方向性

Pasireotide provided clinical benefit and was well tolerated for more than 11 years of treatment in acromegaly patients, most of whom were resistant to first-generation SRLs . Future studies should identify factors predicting better clinical response to pasireotide .

特性

IUPAC Name

[(3S,6S,9S,12R,15S,18S,20R)-9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H66N10O9/c59-27-13-12-22-46-52(69)64-47(30-38-23-25-42(26-24-38)76-36-39-16-6-2-7-17-39)53(70)66-49(31-37-14-4-1-5-15-37)57(74)68-35-43(77-58(75)61-29-28-60)33-50(68)55(72)67-51(40-18-8-3-9-19-40)56(73)65-48(54(71)63-46)32-41-34-62-45-21-11-10-20-44(41)45/h1-11,14-21,23-26,34,43,46-51,62H,12-13,22,27-33,35-36,59-60H2,(H,61,75)(H,63,71)(H,64,69)(H,65,73)(H,66,70)(H,67,72)/t43-,46+,47+,48-,49+,50+,51+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMZMNAABQBOLAK-DBILLSOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN2C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN2[C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H66N10O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1047.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble in water.
Record name Pasireotide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06663
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Pasireotide activates a broad spectrum of somatostatin receptors, exhbiting a much higher binding affinity for somatostatin receptors 1, 3, and 5 than octreotide in vitro, as well as a comparable binding affinity for somatostatin receptor 2. The binding and activation of the somatostatin receptors causes inhibition of ACTH secretion and results in reduced cortisol secretion in Cushing's disease patients. Also this agent is more potent than somatostatin in inhibiting the release of human growth hormone (HGH), glucagon, and insulin.
Record name Pasireotide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06663
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Pasireotide

CAS RN

396091-73-9
Record name Pasireotide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0396091739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pasireotide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06663
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cyclo[(2S)-2-phenylglycyl-D-tryptophyl-L-lysyl-O-(phenylmethyl)-L-tyrosyl-L-phenylalanyl-(4R)-4-[[[(2-aminoethyl)amino]carbonyl]oxy]-L-prolyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PASIREOTIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98H1T17066
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pasireotide
Reactant of Route 2
Pasireotide
Reactant of Route 3
Pasireotide
Reactant of Route 4
Pasireotide
Reactant of Route 5
Pasireotide
Reactant of Route 6
Pasireotide

Citations

For This Compound
8,480
Citations
HA Schmid - Molecular and cellular endocrinology, 2008 - Elsevier
… for pasireotide in antineoplastic therapy. In summary, preclinical evidence, as well as preliminary results from clinical studies suggests that pasireotide is a … , and that pasireotide has the …
Number of citations: 332 www.sciencedirect.com
RA Feelders, U Yasothan, P Kirkpatrick - Nature Reviews Drug …, 2012 - go.gale.com
… pasireotide twice daily, and in 21 of the 80 patients (26.3%) randomized to receive 0.9 mg pasireotide … After 12 months of treatment with pasireotide, a reduction in corticotropic tumour …
Number of citations: 30 go.gale.com
…, Pasireotide C2305 Study Group - The Journal of …, 2014 - academic.oup.com
… the superiority of pasireotide LAR over … pasireotide LAR 40 mg/28 days (n = 176) or octreotide LAR 20 mg/28 days (n = 182) for 12 months. At months 3 and 7, titration to pasireotide …
Number of citations: 415 academic.oup.com
PJ Allen, M Gönen, MF Brennan… - … England Journal of …, 2014 - Mass Medical Soc
… Pasireotide is a somatostatin analogue that has a longer half-life than octreotide and a broader binding profile. Data from in vitro studies have shown that pasireotide … of pasireotide for …
Number of citations: 442 www.nejm.org
…, Pasireotide Acromegaly Study Group - The Journal of …, 2010 - academic.oup.com
… pasireotide concentration, the maximum pasireotide concentration, and the average pasireotide concentration during the first 2 h after dose on wk 2 and 4 of each pasireotide treatment …
Number of citations: 214 academic.oup.com
RR Henry, TP Ciaraldi, D Armstrong… - The Journal of …, 2013 - academic.oup.com
… The aim of the study was to evaluate the mechanism of pasireotide-associated … the efficacy of pasireotide in these diseases but also showed that treatment with pasireotide is associated …
Number of citations: 218 academic.oup.com
A Colao, S Petersenn, J Newell-Price… - … England Journal of …, 2012 - Mass Medical Soc
Background Cushing's disease is associated with high morbidity and mortality. Pasireotide, a potential therapy, has a unique, broad somatostatin-receptor–binding profile, with high …
Number of citations: 665 www.nejm.org
A Breitschaft, K Hu, KH Reséndiz, C Darstein… - Diabetes research and …, 2014 - Elsevier
… (sst 2 ), pasireotide has high … pasireotide may be more effective than octreotide and lanreotide in treating these conditions. Indeed, the long-acting formulation of pasireotide, pasireotide …
Number of citations: 113 www.sciencedirect.com
K McKeage - Drugs, 2015 - Springer
… of intramuscular pasireotide in the treatment of acromegaly. The efficacy of pasireotide 40 mg every … for at least 6 months, the efficacy of pasireotide 40 or 60 mg was superior to that of …
Number of citations: 41 link.springer.com
MR Gadelha, MD Bronstein, T Brue… - The lancet Diabetes & …, 2014 - thelancet.com
… were enrolled and randomly assigned to pasireotide 40 mg (n=65), pasireotide 60 mg (n=65… %) patients in the pasireotide 40 mg group and 13 (20%) patients in the pasireotide 60 mg …
Number of citations: 356 www.thelancet.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。